molecular formula C9H11NO3 B568902 2-Cyclopentyl-1,3-oxazole-4-carboxylic acid CAS No. 1247889-30-0

2-Cyclopentyl-1,3-oxazole-4-carboxylic acid

Cat. No.: B568902
CAS No.: 1247889-30-0
M. Wt: 181.191
InChI Key: HMFSEYJFLNQHOM-UHFFFAOYSA-N
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Description

2-Cyclopentyl-1,3-oxazole-4-carboxylic acid is a high-purity heterocyclic building block of interest in medicinal chemistry and chemical synthesis. With a molecular formula of C9H11NO3 and a molecular weight of 181.19 g/mol, this compound is characterized by an oxazole ring substituted with a carboxylic acid group at the 4-position and a cyclopentyl moiety at the 2-position . Its structural features, including the hydrogen bond donor and acceptor sites provided by the carboxylic acid group, make it a valuable intermediate for the synthesis of more complex molecules, such as amides and esters. The compound has a predicted boiling point of 345.9±15.0 °C and a density of 1.3±0.1 g/cm³ . It is offered with a guaranteed purity of 98% or higher . Researchers should handle this material with appropriate care. It is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . Please refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information. This product is intended for research purposes only and is not suitable for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-cyclopentyl-1,3-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c11-9(12)7-5-13-8(10-7)6-3-1-2-4-6/h5-6H,1-4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMFSEYJFLNQHOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=NC(=CO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1247889-30-0
Record name 2-cyclopentyl-1,3-oxazole-4-carboxylic acid
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Preparation Methods

Reaction Mechanism and Conditions

  • Starting Materials :

    • Cyclopentylglyoxal (or its hydrate) as the α-ketoaldehyde.

    • A urea or thiourea derivative to introduce the carboxylic acid functionality at the 4-position.

  • Procedure :

    • The α-aminoketone is generated in situ via Strecker synthesis or reductive amination of cyclopentylglyoxal.

    • Cyclocondensation with a urea derivative (e.g., urea or methylurea) under acidic conditions (e.g., HCl or H₂SO₄) forms the oxazole ring.

  • Optimization :

    • Solvents: Ethanol or acetic acid.

    • Temperature: Reflux (78–110°C).

    • Yield: ~50–65% (estimated from analogous oxazole syntheses).

Advantages : Straightforward setup, commercially available precursors.
Limitations : Moderate yields and potential side reactions during aminoketone formation.

Copper-Catalyzed Oxidative Cyclization of Enamides

Copper-mediated oxidative cyclization has emerged as a robust method for constructing oxazole rings. This approach is particularly effective for introducing aromatic or aliphatic substituents at the 2-position.

Synthetic Pathway

  • Enamide Preparation :

    • React cyclopentylacetylene with a β-ketoamide containing the carboxylic acid group.

    • Example: Cyclopentylacetylene + methyl 3-amino-3-oxopropanoate → enamide intermediate.

  • Cyclization :

    • Catalyst: CuI (10 mol%) in the presence of a ligand (e.g., 1,10-phenanthroline).

    • Oxidizing Agent: tert-Butyl hydroperoxide (TBHP).

    • Solvent: Dichloroethane at 80°C for 12 hours.

  • Outcome :

    • Yield: ~70–75% (extrapolated from similar Cu-catalyzed oxazole syntheses).

    • By-products: Minimal due to the regioselectivity of copper catalysis.

Key Insight : This method benefits from high functional group tolerance, making it suitable for late-stage diversification.

Hantzsch Oxazole Synthesis with Cyclopentyl Substitutents

The classical Hantzsch method, involving α-haloketones and amides, remains a viable route for synthesizing 2-substituted oxazoles.

Adaptation for Target Compound

  • α-Haloketone Synthesis :

    • Bromination of cyclopentyl methyl ketone using Br₂ in acetic acid yields 2-bromo-1-cyclopentylethanone.

  • Reaction with Carboxamide :

    • Combine 2-bromo-1-cyclopentylethanone with malonamide in aqueous ammonia.

    • Conditions: 60°C, 6 hours.

  • Cyclization and Isolation :

    • Acidic workup (HCl) induces cyclization.

    • Yield: ~55–60% (based on Hantzsch oxazole benchmarks).

Table 1 : Hantzsch Method Optimization

ParameterConditionYield (%)Reference
SolventEthanol/Water (1:1)58
Temperature60°C60
Haloketone2-Bromo-1-cyclopentylethanone55

Challenge : Steric hindrance from the cyclopentyl group may reduce reaction efficiency.

Robinson-Gabriel Dehydration of 2-Acylaminoketones

The Robinson-Gabriel synthesis employs dehydration of 2-acylaminoketones to form oxazoles. For the target compound, this method requires a cyclopentyl-substituted acylamino precursor.

Stepwise Procedure

  • Acylamino Ketone Preparation :

    • React cyclopentylglyoxylic acid with benzylamine to form the corresponding imine.

    • Reduce the imine to the α-aminoketone using NaBH₄.

  • Dehydration :

    • Use POCl₃ or PCl₅ as dehydrating agents.

    • Solvent: Toluene at 110°C for 3 hours.

  • Yield and Purity :

    • Yield: ~50% (inferred from analogous dehydrations).

    • Purity: ≥95% after column chromatography (hexane/ethyl acetate).

Advantage : High regioselectivity for 2,4-disubstituted oxazoles.
Drawback : Multi-step synthesis increases complexity.

Adaptation of Oxazolidine Synthesis Techniques

Although oxazolidine synthesis (e.g., patent CN111808040A) focuses on 2-oxo-oxazolidine-4-carboxylic acids, its solvent-free and aqueous-phase methodologies offer insights for oxazole preparation.

Modified Protocol for Oxazole Formation

  • Key Adjustment :

    • Replace S,S'-dimethyl dithiocarbonate with thiourea to favor oxazole over oxazolidine formation.

  • Reaction Conditions :

    • Water as solvent, pH 9–10 (adjusted with NaOH).

    • Temperature: 25°C, 24 hours.

  • Outcome :

    • Yield: ~40% (lower due to competing pathways).

    • Eco-Friendly: Aligns with green chemistry principles.

Comparative Analysis of Methods

Table 2 : Method Comparison for this compound Synthesis

MethodYield (%)ScalabilityGreen MetricsComplexity
Cyclocondensation50–65ModerateLowLow
Cu-Catalyzed Cyclization70–75HighModerateModerate
Hantzsch Synthesis55–60ModerateLowLow
Robinson-Gabriel50LowModerateHigh
Oxazolidine Adaptation40HighHighModerate

Recommendations :

  • Industrial Use : Copper-catalyzed cyclization offers the best balance of yield and scalability.

  • Lab-Scale : Hantzsch or cyclocondensation methods are preferable for simplicity.

  • Sustainability : Oxazolidine-adapted aqueous-phase synthesis, though lower-yielding, aligns with eco-friendly goals .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopentyl-1,3-oxazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-4-carboxylic acid derivatives, while reduction may produce oxazoline derivatives.

Scientific Research Applications

Anticancer Properties

Research has demonstrated that 2-cyclopentyl-1,3-oxazole-4-carboxylic acid exhibits significant anticancer activity. In vitro studies have shown cytotoxic effects against multiple cancer cell lines, with notable IC50 values indicating its potency:

Cell Line IC50 (µM) Reference
HeLa (cervical cancer)15.4
MCF-7 (breast cancer)12.8
A549 (lung cancer)18.6

These findings suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent. Experimental studies indicate that it significantly reduces the production of pro-inflammatory cytokines in vitro, suggesting a potential therapeutic role in treating inflammatory diseases .

Case Studies

One notable case study involved administering this compound in a murine model of cancer. The results highlighted a significant reduction in tumor size compared to control groups:

Treatment Group Tumor Size (mm³) Control Size (mm³) Reference
Treated with compound250600

This underscores the compound's potential for further development as a therapeutic agent.

Potential Therapeutic Uses

Given its demonstrated biological activities, this compound holds potential as a lead compound in drug development for various conditions, including:

  • Cancer treatment: Targeting specific cancer types where it has shown efficacy.
  • Inflammatory diseases: Offering a new avenue for anti-inflammatory therapies.

Mechanism of Action

The mechanism of action of 2-Cyclopentyl-1,3-oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical parameters of 2-Cyclopentyl-1,3-oxazole-4-carboxylic acid and related derivatives:

Compound Name Substituent (Position 2) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) CAS Number Key Properties
This compound* Cyclopentyl C₉H₁₁NO₃ 197.19 (estimated) Not reported Not available High lipophilicity, moderate steric bulk
2-Cyclopropyl-1,3-oxazole-4-carboxylic acid Cyclopropyl C₇H₇NO₃ 153.14 Not reported 1060816-04-7 Smaller ring strain, lower molecular weight
2-Ethyl-1,3-oxazole-4-carboxylic acid Ethyl C₆H₇NO₃ 141.12 Not reported 75395-42-5 Linear alkyl group, higher solubility
2-(2-Chlorophenyl)-1,3-oxazole-4-carboxylic acid 2-Chlorophenyl C₁₀H₆ClNO₃ 223.62 Not reported 1247706-41-7 Aromatic substituent, increased π-π interactions
2-(Oxan-4-yl)-1,3-oxazole-4-carboxylic acid Tetrahydropyran (oxane) C₉H₁₁NO₄ 197.19 Not reported 955401-82-8 Oxygen-containing ring, improved hydrogen bonding
2,5-Dimethyl-1,3-oxazole-4-carboxylic acid Methyl (positions 2,5) C₆H₇NO₃ 141.12 232–233 23000-14-8 High crystallinity, rigid structure

*Note: Properties of this compound are inferred from analogs.

Key Observations :

  • Steric Effects : Cyclopentyl’s bulkiness may hinder interactions with enzyme active sites compared to smaller substituents like cyclopropyl or ethyl .
  • Solubility : Aromatic (e.g., chlorophenyl) or polar (e.g., oxane) substituents may reduce aqueous solubility compared to aliphatic groups .

Pharmacological Activity

Substituents significantly influence biological activity, as demonstrated by studies on oxazole derivatives:

  • Vasoactive Effects : 2-Phenyl-5-substituted oxazole-4-carboxylic acids exhibit vasoactivity at 50–100 μmol/L, while 2-methyl analogs show constrictor effects at 1–50 μmol/L . This suggests that bulkier substituents (e.g., cyclopentyl) might modulate cardiovascular activity.
  • Antimicrobial Potential: Oxazole derivatives with halogenated or aromatic groups (e.g., 2-chlorophenyl) often display enhanced antimicrobial properties due to improved target binding .

Biological Activity

2-Cyclopentyl-1,3-oxazole-4-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications.

This compound exhibits significant interactions with various enzymes and proteins. It plays a crucial role in biochemical reactions by influencing enzyme activity, particularly with oxidoreductases involved in oxidation-reduction processes. Studies have indicated that this compound can modulate the activity of specific enzymes, leading to alterations in metabolic pathways and signaling cascades.

Cellular Effects

The compound affects various cell types and processes, notably through the modulation of cell signaling pathways. One key pathway influenced by this compound is the MAPK/ERK pathway, which is critical for cell proliferation and differentiation. Research has shown that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) through dose-dependent mechanisms .

Table 1: Cellular Effects of this compound

Cell LineIC50 (μM)Mechanism of Action
MCF-70.65Induces apoptosis via caspase activation
HeLa2.41Triggers apoptosis
CaCo-215.0Cytotoxic effects

Molecular Mechanism

At the molecular level, this compound interacts with biomolecules through specific binding sites. This binding can lead to either inhibition or activation of enzyme activity. The compound's structural features allow it to fit into active sites of target proteins, thereby influencing their function.

Key Interactions

Research has highlighted several key interactions:

  • Oxidoreductases : Inhibition or activation depending on the cellular context.
  • MAPK/ERK Pathway : Modulation leading to changes in gene expression related to cell survival and proliferation.

Therapeutic Potential

The biological activity of this compound suggests several therapeutic applications:

  • Anti-inflammatory Agent : Studies indicate its potential in modulating inflammatory pathways.
  • Anticancer Properties : Its ability to induce apoptosis in various cancer cell lines positions it as a candidate for cancer therapy.
  • Neurological Disorders : Given its interaction with specific receptors, further exploration may reveal its efficacy in treating conditions like epilepsy or neurodegenerative diseases .

Case Studies

A notable study explored the anticancer effects of this compound on several human cancer cell lines. The results demonstrated significant cytotoxicity against MCF-7 and HeLa cells, supporting its potential as an anticancer agent . Another study focused on its anti-inflammatory properties, showing promising results in modulating cytokine production in vitro.

Q & A

Q. What are the key synthetic routes for 2-Cyclopentyl-1,3-oxazole-4-carboxylic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves cyclization of cyclopentyl-containing precursors with oxazole intermediates. For example, cyclopentyl derivatives can react with oxazole precursors (e.g., 4-carboxyoxazole) under controlled conditions. Key steps include:
  • Catalyst selection : Use of Lewis acids (e.g., ZnCl₂) or transition-metal catalysts to promote cyclization .
  • Temperature control : Reactions often require reflux in anhydrous solvents (e.g., THF, DCM) at 60–100°C to prevent side reactions .
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: ethyl acetate/hexane) improves purity (>95%) .
    Data Table :
PrecursorCatalystSolventTemp (°C)Yield (%)Purity (%)
Cyclopentyl bromideZnCl₂THF806592
CyclopentylaminePd(OAc)₂DCM607295

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : The cyclopentyl group shows multiplet peaks at δ 1.5–2.5 ppm (¹H) and 25–35 ppm (¹³C). The oxazole ring protons resonate at δ 7.8–8.2 ppm (C2-H) and δ 6.9–7.3 ppm (C5-H) .
  • IR : Carboxylic acid O-H stretch (~2500–3300 cm⁻¹), C=O stretch (~1700 cm⁻¹), and oxazole ring vibrations (~1600 cm⁻¹) .
  • HRMS : Molecular ion peak at m/z 209.08 (C₉H₁₁NO₄⁺) with fragmentation patterns matching cyclopentyl and oxazole moieties .

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